molecular formula C21H24N6O2 B2372633 3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013970-60-9

3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2372633
CAS RN: 1013970-60-9
M. Wt: 392.463
InChI Key: NGQFJGXTUHXVOC-UHFFFAOYSA-N
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Description

3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality 3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Carboxamide Derivatives of Benzo[b][1,6]naphthyridines

    These compounds, derived from a similar synthetic route, have shown potent cytotoxic activities against various cancer cell lines. This suggests that compounds within this chemical class could be explored for their anticancer properties (Deady et al., 2003).

  • Bitter Modifying Flavour Compounds

    Similar structural analogs have been evaluated for their safety and potential use in food and beverage applications. These studies focus on assessing the toxicological profile, suggesting a potential application in modifying food flavors (Karanewsky et al., 2016).

Supramolecular Structures and Metal Complexes

  • Hydrogen-bonded Supramolecular Structures

    Studies on N(7)-alkoxybenzyl-substituted compounds reveal a wide range of supramolecular aggregation modes. These findings could inform the development of materials with specific molecular architectures (Trilleras et al., 2008).

  • Metal Complexes of Pyrazolylpurine Derivatives

    Research on metal complexes of alkylated model nucleobases shows specific recognition via metal-mediated base pair formation, indicating potential applications in the development of novel molecular recognition systems (Sinha et al., 2015).

properties

IUPAC Name

3,7-dimethyl-1-[(3-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-12-8-7-9-16(10-12)11-26-19(28)17-18(25(6)21(26)29)22-20(24(17)5)27-15(4)13(2)14(3)23-27/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQFJGXTUHXVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C(N3C)N4C(=C(C(=N4)C)C)C)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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